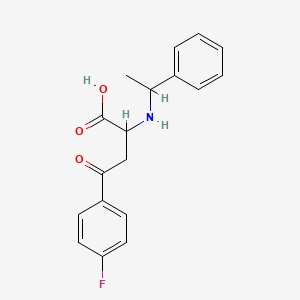

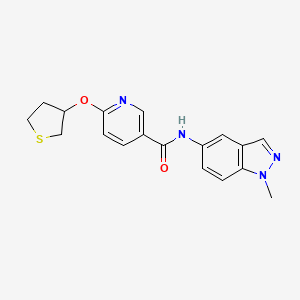

![molecular formula C22H22N6O3 B2805004 N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1215564-81-0](/img/structure/B2805004.png)

N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Starting Materials: Morpholine.

Reaction Conditions: Coupling reaction facilitated by a catalyst such as palladium.

Key Reaction: Nucleophilic substitution to attach the morpholino group to the triazoloquinoxalinone core.

Addition of the Benzyl Group:

Starting Materials: Benzyl chloride.

Reaction Conditions: Nucleophilic substitution under basic conditions using a base such as sodium hydroxide.

Key Reaction: Formation of the N-benzyl derivative.

Formation of the Acetamide Moiety:

Starting Materials: Acetic anhydride or acetyl chloride.

Reaction Conditions: Heating under reflux with a suitable solvent like chloroform.

Key Reaction: Acetylation to form the acetamide group.

Industrial Production Methods

Industrial production of N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide may involve scalable versions of the above laboratory procedures with optimizations to increase yield and purity, often incorporating continuous flow chemistry techniques.

Mecanismo De Acción

Target of Action

The primary target of this compound is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .

Mode of Action

The compound interacts with DNA through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting the normal structure and function of the DNA . This disruption can interfere with processes such as DNA replication and transcription, which can lead to cell death .

Biochemical Pathways

The compound’s interaction with DNA can affect various biochemical pathways. By disrupting DNA structure and function, it can inhibit the synthesis of proteins and other molecules essential for cell survival and proliferation . This can lead to cell cycle arrest and apoptosis, or programmed cell death .

Pharmacokinetics

These profiles can provide insights into the compound’s bioavailability, half-life, potential for toxicity, and other pharmacokinetic properties .

Result of Action

The compound has demonstrated anti-proliferative activity against various cancer cell lines . For example, it has shown potent activity against HepG2, HCT116, and MCF-7 cancer cell lines . The compound’s ability to intercalate DNA and disrupt normal cellular processes can lead to cell death, thereby inhibiting the growth and proliferation of cancer cells .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the cellular environment can affect the compound’s ability to interact with DNA and exert its anti-proliferative effects

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide typically involves multi-step organic synthesis.

Formation of the Triazoloquinoxalinone Core:

Starting Materials: Quinoxaline derivatives and hydrazine.

Reaction Conditions: Heating under reflux in the presence of an appropriate solvent, such as ethanol or methanol.

Key Reaction: Cyclization to form the triazoloquinoxalinone core.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, especially at the benzyl position, forming corresponding benzaldehyde or benzoic acid derivatives.

Reduction: Reduction reactions can occur at the ketone or triazole nitrogen, potentially forming hydroxyl derivatives or amine variants.

Substitution: The morpholino group and the benzyl group can be substituted through nucleophilic or electrophilic substitution reactions, depending on the reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Various alkyl halides or acyl halides under basic or acidic conditions.

Major Products

Oxidation Products: Benzaldehyde derivatives, benzoic acid derivatives.

Reduction Products: Hydroxyl derivatives, amine variants.

Substitution Products: Alkylated or acylated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Synthetic Intermediates: Used in the synthesis of more complex organic molecules.

Catalyst Development: Potentially used as ligands or catalysts in organic synthesis.

Biology

Biochemical Probes: Utilized to study enzyme activities or biochemical pathways.

Cellular Studies: Applied in cellular assays to investigate cellular functions and processes.

Medicine

Pharmacological Agents: Studied for potential therapeutic effects in various diseases, including cancer and infectious diseases.

Drug Delivery Systems: Explored as components in drug delivery systems to enhance the efficacy and targeting of therapeutics.

Industry

Materials Science: Used in the development of novel materials with specific properties.

Polymer Chemistry: Incorporated into polymers to confer unique chemical or physical characteristics.

Comparación Con Compuestos Similares

Similar Compounds

N-benzyl-1,2,3-triazole derivatives: Structurally similar but with varying functional groups leading to different chemical properties and applications.

Quinoxaline derivatives: Similar core structure but lacking the triazole and morpholino groups, resulting in different biological activities.

Uniqueness

N-benzyl-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in scientific research and industry.

And there you have it—a thorough exploration of this compound. Do you have more curiosity about this compound or something else to dive into?

Propiedades

IUPAC Name |

N-benzyl-2-(4-morpholin-4-yl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O3/c29-19(23-14-16-6-2-1-3-7-16)15-27-22(30)28-18-9-5-4-8-17(18)24-20(21(28)25-27)26-10-12-31-13-11-26/h1-9H,10-15H2,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEZAIHCIXRDAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2804921.png)

![3-(MORPHOLIN-4-YL)-N-{[(3-NITROPHENYL)CARBAMOYL]AMINO}PROPANAMIDE](/img/structure/B2804924.png)

![prop-2-en-1-yl 2-{[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate](/img/structure/B2804926.png)

![2-chloro-N-[4-(morpholin-4-ylcarbonyl)phenyl]acetamide](/img/structure/B2804931.png)

![3-(benzenesulfonyl)-N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]propanamide](/img/structure/B2804933.png)

![1-methyl-2-oxo-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2804936.png)

![2-[4-(Methylsulfonyl)phenyl]ethylamine](/img/structure/B2804937.png)

![N-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]-N-methyl-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2804938.png)

![2-({1-[(4-Cyano-2-fluorophenyl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2804942.png)